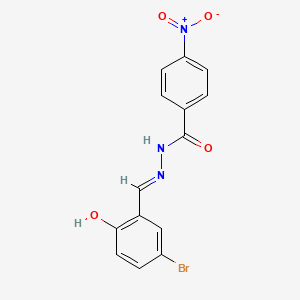![molecular formula C18H22N4O4 B11972974 2,4-Dihydroxybenzaldehyde {2-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]ethyl}(methyl)hydrazone](/img/structure/B11972974.png)
2,4-Dihydroxybenzaldehyde {2-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]ethyl}(methyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dihydroxybenzaldehyde {2-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]ethyl}(methyl)hydrazone is a complex organic compound with the molecular formula C18H22N4O4. This compound is known for its unique structure, which includes two dihydroxybenzaldehyde groups linked by a hydrazone bridge. It is often used in early discovery research due to its rare and unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxybenzaldehyde {2-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]ethyl}(methyl)hydrazone typically involves the condensation reaction of 2,4-dihydroxybenzaldehyde with a hydrazine derivative. The reaction is carried out in a solvent such as methanol under mild conditions. The reaction mixture is stirred at room temperature until the product precipitates out .
Industrial Production Methods
the general approach involves large-scale condensation reactions under controlled conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dihydroxybenzaldehyde {2-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]ethyl}(methyl)hydrazone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include quinones, alcohols, ethers, and esters, depending on the type of reaction and the reagents used .
Applications De Recherche Scientifique
2,4-Dihydroxybenzaldehyde {2-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]ethyl}(methyl)hydrazone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological assays due to its unique structure.
Industry: The compound is used in the development of specialty chemicals and dyes.
Mécanisme D'action
The mechanism of action of 2,4-Dihydroxybenzaldehyde {2-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]ethyl}(methyl)hydrazone involves its interaction with various molecular targets. The compound can form hydrogen bonds with biological molecules, affecting their function. It can also participate in redox reactions, altering the oxidative state of cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dihydroxybenzaldehyde: A simpler form of the compound with similar chemical properties.
3,4-Dihydroxybenzaldehyde: An isomer with different positioning of hydroxyl groups.
Isonicotinic acid hydrazide derivatives: Compounds with similar hydrazone linkages.
Uniqueness
What sets 2,4-Dihydroxybenzaldehyde {2-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]ethyl}(methyl)hydrazone apart is its dual dihydroxybenzaldehyde groups and the specific hydrazone linkage, which confer unique chemical and biological properties .
Propriétés
Formule moléculaire |
C18H22N4O4 |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
4-[[2-[[(2,4-dihydroxyphenyl)methylideneamino]-methylamino]ethyl-methylhydrazinylidene]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C18H22N4O4/c1-21(19-11-13-3-5-15(23)9-17(13)25)7-8-22(2)20-12-14-4-6-16(24)10-18(14)26/h3-6,9-12,23-26H,7-8H2,1-2H3 |
Clé InChI |
ZVUYALHOIKNROG-UHFFFAOYSA-N |
SMILES canonique |
CN(CCN(C)N=CC1=C(C=C(C=C1)O)O)N=CC2=C(C=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11972902.png)
![6-Amino-1-(3-chlorophenyl)-3-methyl-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11972910.png)
![4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972921.png)
![N-(4-chlorophenyl)-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11972922.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11972930.png)
![4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11972940.png)

![N'-[(E)-9-anthrylmethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide](/img/structure/B11972952.png)




